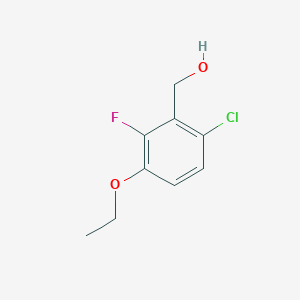
(6-Chloro-3-ethoxy-2-fluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-3-ethoxy-2-fluorophenyl)methanol is an organic compound with the molecular formula C9H10ClFO2 It is a derivative of phenol, where the phenyl ring is substituted with chlorine, ethoxy, and fluorine groups, along with a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-ethoxy-2-fluorophenyl)methanol typically involves the substitution reactions on a phenol derivative. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable phenol derivative is reacted with chloro, ethoxy, and fluorine substituents under controlled conditions. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and waste.
化学反応の分析
Types of Reactions
(6-Chloro-3-ethoxy-2-fluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the chlorine or fluorine substituents.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-chloro-3-ethoxy-2-fluorobenzaldehyde or 6-chloro-3-ethoxy-2-fluorobenzoic acid.
Reduction: Formation of dechlorinated or defluorinated derivatives.
Substitution: Formation of various substituted phenylmethanol derivatives.
科学的研究の応用
(6-Chloro-3-ethoxy-2-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (6-Chloro-3-ethoxy-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ethoxy group can also play a role in modulating the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- (6-Chloro-2-ethoxy-3-fluorophenyl)methanol
- (2-Chloro-3-ethoxy-6-fluorophenyl)methanol
Uniqueness
(6-Chloro-3-ethoxy-2-fluorophenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties
特性
分子式 |
C9H10ClFO2 |
|---|---|
分子量 |
204.62 g/mol |
IUPAC名 |
(6-chloro-3-ethoxy-2-fluorophenyl)methanol |
InChI |
InChI=1S/C9H10ClFO2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4,12H,2,5H2,1H3 |
InChIキー |
FAPPXZGBKYAIGD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=C(C=C1)Cl)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


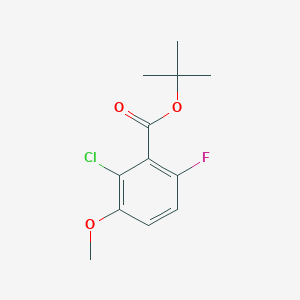
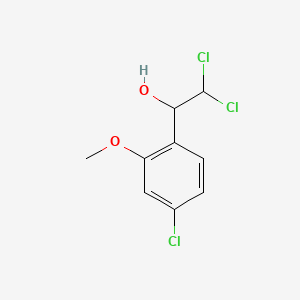
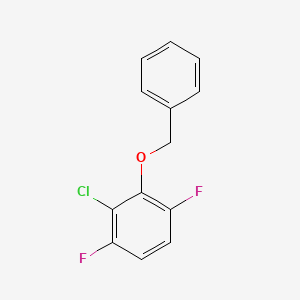
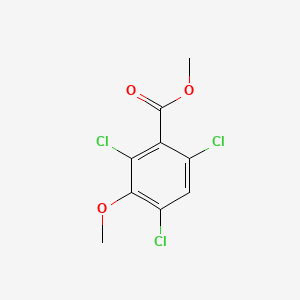
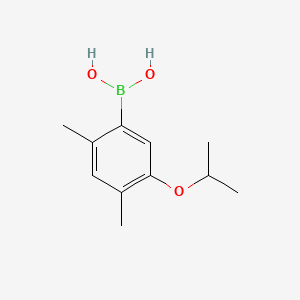
![1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine](/img/structure/B14019668.png)
![2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14019690.png)
![tert-Butyl (1R,4R,6R)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14019693.png)
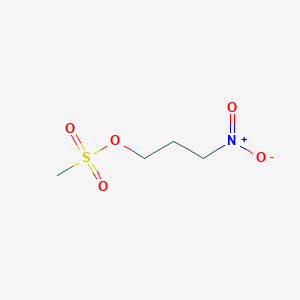


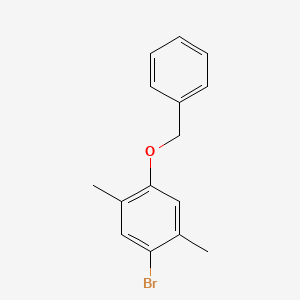
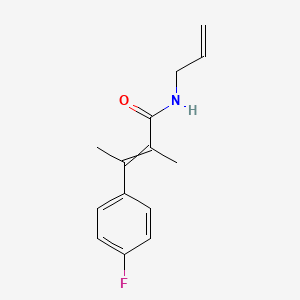
![tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14019727.png)
